Buprenorphine + naloxone

Abuse liability Human laboratory study Intravenous self-administration

Buprenorphine + naloxone is a fixed-dose combination (typically 4:1 ratio) sublingual formulation comprising buprenorphine, a high-affinity partial μ-opioid receptor agonist (Ki = 0.9 nM), and naloxone, a competitive μ-opioid receptor antagonist (Ki = 14 nM). Buprenorphine provides opioid agonist effects for maintenance therapy while exhibiting a ceiling effect on respiratory depression; naloxone is included as an abuse-deterrent component due to its poor sublingual bioavailability (.

Molecular Formula C29H41NO4
Molecular Weight 467.6 g/mol
Cat. No. B10832229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuprenorphine + naloxone
Molecular FormulaC29H41NO4
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1
InChIKeyRMRJXGBAOAMLHD-MLLHIGKASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buprenorphine + Naloxone Sublingual Combination: A μ-Opioid Partial Agonist with Abuse-Deterrent Formulation for Opioid Use Disorder Procurement


Buprenorphine + naloxone is a fixed-dose combination (typically 4:1 ratio) sublingual formulation comprising buprenorphine, a high-affinity partial μ-opioid receptor agonist (Ki = 0.9 nM), and naloxone, a competitive μ-opioid receptor antagonist (Ki = 14 nM) [1]. Buprenorphine provides opioid agonist effects for maintenance therapy while exhibiting a ceiling effect on respiratory depression; naloxone is included as an abuse-deterrent component due to its poor sublingual bioavailability (<10%) compared with buprenorphine (35–55%), but high parenteral bioavailability designed to precipitate withdrawal upon injection [2].

Why Buprenorphine + Naloxone Cannot Be Interchanged with Buprenorphine Monotherapy or Methadone: A Procurement-Relevant Differentiation Analysis


In-class compounds for opioid use disorder (OUD) treatment—namely buprenorphine monotherapy, methadone, and extended-release buprenorphine injection—exhibit fundamentally different abuse liability profiles, regulatory scheduling, and healthcare delivery requirements that preclude simple substitution [1]. Buprenorphine monotherapy lacks the naloxone-mediated parenteral abuse deterrent, increasing diversion risk; methadone is a full μ-agonist with no ceiling on respiratory depression, requiring daily supervised administration in federally certified opioid treatment programs (OTPs), whereas buprenorphine + naloxone is a Schedule III medication prescribable in office-based settings . The combination's distinct cost-effectiveness varies materially by treatment setting, with buprenorphine + naloxone demonstrating an ICER of $32,345/QALY in OBOT settings versus being economically dominated by methadone in OTP settings [2].

Buprenorphine + Naloxone: Head-to-Head Quantitative Evidence for Scientific Selection and Procurement Decision-Making


Intravenous Abuse Liability: Direct Head-to-Head Comparison of Buprenorphine + Naloxone vs. Buprenorphine Monotherapy in Human Laboratory Setting

In a randomized, double-blind, cross-over human laboratory study (n=12 buprenorphine-maintained intravenous heroin users), intravenous buprenorphine + naloxone (4:1 ratio) demonstrated significantly lower abuse potential compared with intravenous buprenorphine monotherapy [1]. The combination was self-administered less frequently (P < 0.0005), produced lower subjective ratings of 'drug liking' and 'desire to take the drug again' (P = 0.0001), and commanded lower hypothetical street value in willingness-to-pay assessments (P < 0.05) [1].

Abuse liability Human laboratory study Intravenous self-administration Opioid use disorder

Treatment Retention: Meta-Analysis Comparison of Buprenorphine + Naloxone vs. Methadone Across 7 Randomized Controlled Trials (N=3,622)

A 2025 systematic review and meta-analysis of 7 randomized controlled trials involving 3,622 patients compared buprenorphine + naloxone (2–32 mg/day) with methadone (5–397 mg/day) for OUD treatment [1]. Methadone demonstrated significantly higher six-month treatment retention compared with buprenorphine + naloxone (OR 0.43; 95% CI 0.27–0.67; I² = 62.2%) [1]. Conversely, buprenorphine + naloxone showed a more favorable safety profile with lower frequency of serious adverse events (OR 0.72; 95% CI 0.48–1.09; I² = 0.0%) [1].

Treatment retention Meta-analysis Randomized controlled trials Opioid agonist therapy

Cost-Effectiveness in Office-Based Opioid Treatment (OBOT) Setting: Buprenorphine + Naloxone vs. Counseling Without Medication

A 2023 Markov model cost-effectiveness analysis from the U.S. healthcare sector perspective compared three medications for OUD in office-based opioid treatment (OBOT) settings over a 10-year time horizon [1]. Sublingual buprenorphine + naloxone (BUPNX) generated total costs of $29,875 and 5.82 quality-adjusted life years (QALYs), compared with counseling alone ($22,848, 5.60 QALYs), yielding an incremental cost-effectiveness ratio (ICER) of $32,345/QALY [1]. This ICER falls well below the commonly accepted U.S. willingness-to-pay threshold of $100,000–$150,000/QALY [1].

Cost-effectiveness analysis Quality-adjusted life years Markov model OBOT

Differential Sublingual vs. Parenteral Bioavailability: Pharmacokinetic Basis for Abuse-Deterrent Design

The abuse-deterrent mechanism of the 4:1 buprenorphine:naloxone combination relies on differential bioavailability between sublingual and parenteral routes of administration [1]. When taken sublingually as prescribed, buprenorphine exhibits 35–55% bioavailability while naloxone exhibits less than 10% bioavailability, resulting in predominant buprenorphine agonist effects without clinically significant naloxone antagonism [1][2]. When injected intravenously (diversion scenario), both compounds become fully bioavailable; naloxone, a competitive μ-opioid antagonist, blocks buprenorphine's agonist effects and precipitates withdrawal [2].

Bioavailability Abuse deterrence Pharmacokinetics Sublingual absorption

Opioid-Free Urine Drug Tests: Superior Suppression of Illicit Opioid Use vs. Methadone in High-Risk Overdose Survivor Population

A 2024 secondary analysis of the pan-Canadian OPTIMA pragmatic trial (n=155 participants with history of nonfatal overdose) compared flexible take-home buprenorphine + naloxone with supervised methadone [1]. While six-month retention rates were similar between groups (17.7% vs. 18.4%; AOR 0.54, 95% CI 0.17–1.54), the buprenorphine + naloxone arm demonstrated an 11.9% adjusted mean difference in opioid-free urine drug tests favoring buprenorphine + naloxone (95% CI 3.5–20.3; P = 0.0057) [1].

Urine drug screen Illicit opioid use Nonfatal overdose Pragmatic trial

Buprenorphine + Naloxone: Evidence-Based Application Scenarios for Research and Clinical Procurement


Office-Based Opioid Treatment (OBOT) Programs Requiring Abuse-Deterrent Formulations

In office-based settings where daily supervised dosing is not feasible, buprenorphine + naloxone is the evidence-supported choice due to its Schedule III classification and lower intravenous abuse liability compared with buprenorphine monotherapy [1]. The combination demonstrates an ICER of $32,345/QALY versus counseling alone, supporting formulary inclusion from a health economics perspective [2]. The differential sublingual bioavailability (naloxone <10% sublingual vs. buprenorphine 35–55%) enables take-home prescribing with reduced diversion risk [3].

Correctional Facility and Criminal Justice Re-Entry OUD Treatment Procurement

Correctional settings with high diversion risk should prioritize buprenorphine + naloxone over buprenorphine monotherapy based on direct human laboratory evidence demonstrating significantly lower intravenous self-administration frequency (P < 0.0005) and lower subjective liking ratings (P = 0.0001) [1]. The 4:1 ratio formulation is specifically designed to precipitate withdrawal upon injection while maintaining therapeutic efficacy when taken sublingually as prescribed [3].

Overdose Prevention and Harm Reduction Programs Targeting High-Risk Populations

In populations with documented history of nonfatal overdose, buprenorphine + naloxone may provide superior suppression of ongoing illicit opioid use compared with methadone, as evidenced by an 11.9% adjusted mean increase in opioid-free urine drug tests (95% CI 3.5–20.3; P = 0.0057) [4]. While methadone demonstrates higher six-month retention overall (OR 0.43 favoring methadone), buprenorphine + naloxone offers a more favorable serious adverse event profile (OR 0.72) [5], a critical consideration for procurement in high-acuity populations.

Community Pharmacy and Primary Care-Based OUD Treatment Models

Buprenorphine + naloxone is uniquely suited for primary care and community pharmacy dispensing models where OTP infrastructure is unavailable. The combination is broadly equivalent in cost-effectiveness to methadone when all treatment delivery and healthcare costs are combined in NHS-type systems [6]. The absence of a requirement for daily supervised consumption enables scalable, decentralized OUD treatment delivery that methadone OTP models cannot accommodate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buprenorphine + naloxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.